5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone
Description
Introduction to Oxazolidinone-Based Pharmacological Agents
Historical Evolution of Oxazolidinone Derivatives in Antibacterial Research
The oxazolidinone class traces its origins to the mid-20th century, when early derivatives such as furazolidone (a nitrofuran-oxazolidinone hybrid) and cycloserine were identified as antimicrobial agents. While furazolidone targeted bacterial DNA and cycloserine inhibited cell wall synthesis in Mycobacterium tuberculosis, these compounds faced limitations due to toxicity and narrow spectra. The modern era of oxazolidinones began in the 1970s when DuPont researchers discovered that N-aryl-oxazolidinones exhibited broad-spectrum Gram-positive activity through a novel mechanism of action—inhibition of the 50S ribosomal subunit during protein synthesis initiation.
Key milestones in oxazolidinone development include:
- 1987 : DuPont’s disclosure of DuP-105 and DuP-721, the first N-aryl-oxazolidinones with potent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
- 1990s : Pharmacia & Upjohn’s discovery of eperezolid (PNU-100592) and linezolid (PNU-100766), which addressed toxicity concerns in earlier analogs through strategic fluorination and piperazine substitutions. Linezolid’s approval in 2000 marked the first clinically successful oxazolidinone, demonstrating 100% oral bioavailability and efficacy against multidrug-resistant pathogens.
- Post-2000 : Development of second-generation oxazolidinones like tedizolid and radezolid, which introduced C-5 hydroxymethyl and triazole modifications to improve potency and mitigate resistance.
The compound 5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone emerges from this lineage, incorporating structural innovations aimed at optimizing ribosomal binding and pharmacokinetic stability.
Structural Significance of this compound
Core Oxazolidinone Scaffold
The molecule retains the foundational 2-oxazolidinone heterocycle, a five-membered ring comprising two carbons, one nitrogen, and one oxygen atom. This scaffold is critical for binding to the peptidyl transferase center (PTC) of the bacterial ribosome, as demonstrated by linezolid’s interaction with 23S rRNA nucleotides U2506 and G2061. The stereochemistry at positions 4 and 5 ((4S,5R)-configuration) is conserved from earlier analogs, ensuring proper spatial orientation for ribosomal engagement.
Substituent Modifications and SAR Insights
- C-3 Position : The 1-methylethyl (isopropyl) group at C-3 enhances hydrophobic interactions with ribosomal proteins L3 and L4, a feature shared with linezolid’s 3-fluorophenyl group. This substitution balances lipophilicity and solubility, as evidenced by comparative logP values (Table 1).
- C-5 Position : The [[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]methyl] side chain represents a departure from traditional C-5 acylaminomethyl groups (e.g., linezolid’s acetamidomethyl). The ethoxy-ether linkage may improve metabolic stability by resisting hydrolysis, while the phenoxy moiety could facilitate π-stacking with aromatic residues in the ribosomal tunnel.
Table 1: Structural Comparison of Select Oxazolidinones
| Compound | C-3 Substituent | C-5 Substituent | LogP* |
|---|---|---|---|
| Linezolid | 3-Fluorophenyl | Acetamidomethyl | 0.55 |
| Tedizolid | 3-Pyridinyl | Hydroxymethyl | -0.34 |
| 5-[[4-...]Oxazolidinone | 1-Methylethyl | Phenoxy-ethoxy-methyl | 2.18† |
*Predicted using PubChem data; †Estimated via fragment-based methods.
- Phenoxy-Ethoxy-Methyl Branch : This substituent’s extended conformation may penetrate deeper into the ribosomal exit tunnel, potentially disrupting nascent peptide chain progression more effectively than compact groups. The 1-methylethoxyethoxy moiety could also reduce plasma protein binding, enhancing free drug concentrations—a hypothesis supported by SAR studies of similar ether-linked oxazolidinones.
Implications for Resistance Mitigation
The compound’s structural complexity may circumvent common resistance mechanisms. For instance:
- Ribosomal Mutations (e.g., G2576T in 23S rRNA) : Bulkier C-5 substituents could maintain binding affinity despite rRNA alterations, as observed with tedizolid.
- Cfr Methyltransferase : The ethoxy-methylphenoxy group’s orientation might avoid steric clashes with Cfr-mediated adenosine methylation at position A2503.
Properties
CAS No. |
87844-84-6 |
|---|---|
Molecular Formula |
C19H29NO5 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-propan-2-yl-5-[[4-(2-propan-2-yloxyethoxymethyl)phenoxy]methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H29NO5/c1-14(2)20-11-18(25-19(20)21)13-24-17-7-5-16(6-8-17)12-22-9-10-23-15(3)4/h5-8,14-15,18H,9-13H2,1-4H3 |
InChI Key |
MRVDGKFQFYHDHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(OC1=O)COC2=CC=C(C=C2)COCCOC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone involves multiple steps. One common method includes the reaction of 4-[[2-(1-Methylethoxy)ethoxy]methyl]phenol with 3-(1-methylethyl)-2-oxazolidinone under specific conditions to form the desired compound . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to maintain consistency and quality. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Based on the search results, the compound 5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone, also known as MM0460.34, is primarily utilized as an impurity reference material, specifically within the categories of cardiac drugs and beta blockers, and antihypertensives . It is used as an analytical standard .
Here is a summary of the information available:
Basic Information
- Analyte Name: this compound
- CAS Number: 87844-84-6
- Molecular Formula: C19 H29 N O5
- Molecular Weight: 351.44
- IUPAC: 3-propan-2-yl-5-[[4-(2-propan-2-yloxyethoxymethyl)phenoxy]methyl]-1,3-oxazolidin-2-one
Applications
- Impurity Reference Material: Used as a reference standard for identifying and quantifying impurities in pharmaceutical products .
- Cardiac Drugs and Beta Blockers: Specifically relevant in the analysis of cardiac drugs and beta blockers .
- Antihypertensives: Used in the study and analysis of antihypertensive medications .
- Analytical Standard: Employed as an analytical standard .
Additional Contextual Information
Mechanism of Action
The mechanism of action of 5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone involves its interaction with specific molecular targets. It is known to bind to beta-adrenergic receptors, thereby inhibiting their activity. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions .
Comparison with Similar Compounds
Bisoprolol Fumarate
Structure: Bisoprolol fumarate contains a phenoxypropanolamine backbone with a methylethoxyethoxy side chain and an oxazolidinone ring. The fumarate salt enhances solubility. Molecular Formula: C₁₈H₃₁NO₄·½C₄H₄O₄ (MW: 383.49 g/mol) . Key Differences:
- Bisoprolol retains a propanolamine side chain critical for β1-adrenoceptor antagonism, whereas Compound X lacks this moiety, rendering it pharmacologically inactive .
- Bisoprolol is formulated as a hemifumarate salt for stability, while Compound X is a neutral oxazolidinone derivative .
| Property | Compound X | Bisoprolol Fumarate |
|---|---|---|
| Molecular Formula | C₁₄H₁₉NO₄ | C₁₈H₃₁NO₄·½C₄H₄O₄ |
| Molecular Weight | 265.31 g/mol | 383.49 g/mol |
| Pharmacological Activity | Inactive (impurity) | β1-selective antagonist |
| Key Functional Groups | Oxazolidinone, isopropyl, ethers | Propanolamine, oxazolidinone, salt |
Thiazolidinone Derivatives ()
Compounds 14 and 15 in are thiazolidinone derivatives with nitroindolin-2-one cores. For example:
Comparison :
- Structural: Thiazolidinones have a sulfur-containing ring, whereas Compound X has an oxygen-containing oxazolidinone.
- Function: Thiazolidinones in exhibit anticancer activity, while Compound X is a synthetic impurity without reported bioactivity .
Hydantoin Derivatives ()
5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione (C₁₉H₁₈N₂O₄, MW: 338.36 g/mol) is a hydantoin anticonvulsant analog .
Comparison :
- Core Structure: Hydantoins have a five-membered ring with two ketones, contrasting with oxazolidinone’s single ketone.
Fluorinated Oxazolidinones ()
Fluorous oxazolidinone auxiliaries, such as 291b and 291c, incorporate perfluorooctyl chains for asymmetric synthesis . Comparison:
Biological Activity
5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone, with the CAS number 87844-84-6, is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into its biological activity, supported by relevant studies and data.
The compound has the following chemical characteristics:
- Molecular Formula: C19H29NO5
- Molecular Weight: 351.44 g/mol
- Structure: The structural formula includes an oxazolidinone ring, which is known for its biological significance .
Anticancer Activity
Recent investigations have focused on the anticancer properties of oxazolidinone derivatives. A study highlighted that certain derivatives exhibited cytostatic activity against various cancer cell lines, including MCF7 (human breast cancer) and MDA231 cells. The compounds were tested using MTT assays and flow cytometry to assess their effects on cell proliferation and apoptosis.
The findings revealed that some derivatives could inhibit cancer cell proliferation significantly while others stimulated growth at lower concentrations. This dual behavior indicates that these compounds may interact with multiple cellular targets, potentially leading to different biological outcomes depending on concentration .
Data Table: Biological Activity Summary
| Activity Type | Concentration Range | Effect | Cell Lines Tested |
|---|---|---|---|
| Antibacterial | 100 nM - 10 µM | Inhibition of bacterial growth | Staphylococcus aureus |
| Anticancer | Varies (100 nM - µM) | Cytostatic or proliferative effects | MCF7, MDA231 |
Case Studies
- Antibacterial Study : A series of oxazolidinone derivatives were assessed for their antibacterial efficacy against resistant strains. The study found significant inhibition in bacterial growth, suggesting that modifications in the oxazolidinone structure could enhance activity against specific pathogens .
- Anticancer Research : Another study evaluated the effects of various oxazolidinones on human breast cancer cells. The results indicated that specific derivatives could effectively reduce cell viability and induce apoptosis in cancer cells while stimulating proliferation at lower concentrations .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone in laboratory settings?
- Methodological Answer :
- Ventilation & PPE : Use mechanical exhaust ventilation and wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Spill Management : Isolate contaminated areas, avoid ignition sources, and use inert absorbents (e.g., sand) for small spills. For large spills, evacuate and consult emergency protocols .
- Storage : Store at 2–8°C in sealed containers away from oxidizers and incompatible substances .
Q. How can researchers optimize the synthesis of this compound to achieve high enantiomeric purity?
- Methodological Answer :
- Chiral Auxiliaries : Utilize fluorinated oxazolidinone-based auxiliaries to control stereochemistry during acylation reactions. For example, derivatives like 4-benzyl-3-(4'-methyl-3'-phenyl-pentanoyl)-5-perfluorooctyl-2-oxazolidinone have demonstrated high enantioselectivity in analogous syntheses .
- Reaction Monitoring : Employ chiral HPLC or circular dichroism (CD) spectroscopy to track enantiomeric excess (ee) during intermediate steps .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the methylethoxyethoxy side chain and oxazolidinone ring. Pay attention to splitting patterns for ether linkages .
- Mass Spectrometry : High-resolution MS (HRMS) can validate molecular weight (e.g., expected m/z for ) and detect impurities .
Advanced Research Questions
Q. How should researchers design experiments to investigate the environmental fate of this compound in aquatic ecosystems?
- Methodological Answer :
- Long-Term Ecotoxicology : Follow frameworks like Project INCHEMBIOL (2005–2011), which integrates laboratory and field studies to assess abiotic/biotic transformations and bioaccumulation potential. Use OECD 301/302 guidelines for biodegradability testing .
- Model Systems : Employ microcosms simulating riverine or soil environments to study photodegradation and hydrolysis under varying pH/temperature conditions .
Q. What strategies can resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound purity variations. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent choice, incubation time) in historical data .
Q. How can computational modeling predict the compound’s interaction with biological targets such as enzymes or receptors?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding poses with target proteins (e.g., cytochrome P450). Validate predictions with mutagenesis studies .
- MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the methylethoxyethoxy side chain .
Q. What experimental approaches are suitable for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via LC-MS every 24 hours for 7 days .
- Forced Degradation : Expose to UV light (254 nm) and oxidative stress (3% HO) to identify major degradation pathways .
Methodological Best Practices
Q. How should researchers report thermophysical and kinetic data for this compound to ensure reproducibility?
- Guidelines :
- IUPAC Standards : Document purity (≥95% by HPLC), batch numbers, and calibration curves for instrumentation. Provide raw data in supplementary files .
- Data Contradictions : Explicitly note outliers and statistically justify their exclusion (e.g., Grubbs’ test) .
Q. What ethical considerations apply to in vivo studies involving this compound?
- Framework :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

